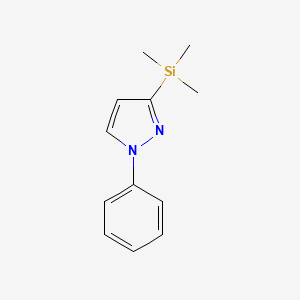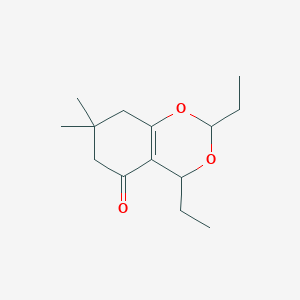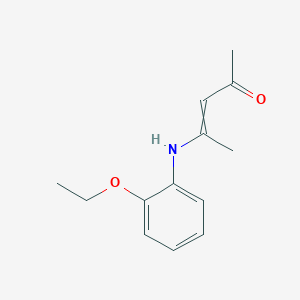
4-(2-Ethoxyanilino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyanilino)pent-3-en-2-one is an organic compound with the molecular formula C13H17NO2. It is a derivative of pent-3-en-2-one, where the amino group is substituted with a 2-ethoxyaniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxyanilino)pent-3-en-2-one typically involves the reaction of 2-ethoxyaniline with pent-3-en-2-one under specific conditions. One common method is the condensation reaction between 2-ethoxyaniline and pent-3-en-2-one in the presence of a suitable catalyst, such as an acid or base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water or water-ethanol mixtures as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyanilino)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and anilino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-Ethoxyanilino)pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyanilino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but with a methyl group instead of the ethoxyanilino group.
4-(2,6-Dichlorophenylamino)pent-3-en-2-one: Contains dichlorophenylamino instead of ethoxyanilino.
Uniqueness
4-(2-Ethoxyanilino)pent-3-en-2-one is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
920313-11-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(2-ethoxyanilino)pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13-8-6-5-7-12(13)14-10(2)9-11(3)15/h5-9,14H,4H2,1-3H3 |
InChI Key |
UTEUCFSCFZBQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


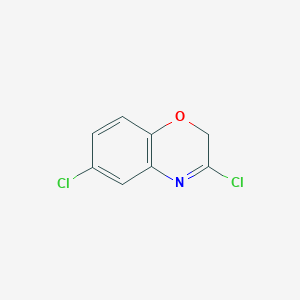

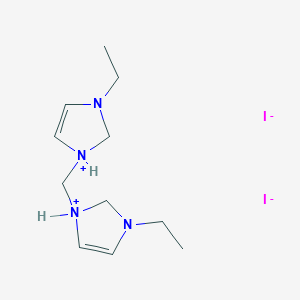
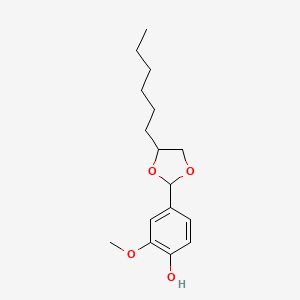
![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)

![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
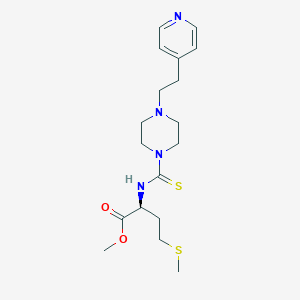
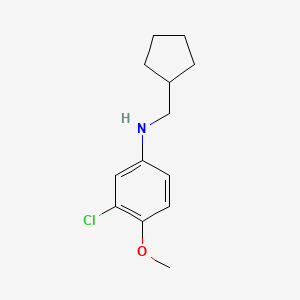
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

